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Compound of Interest

Compound Name: Ethyl trans-4-octenoate

CAS No.: 78989-37-4

Cat. No.: B1233529

Get Quote

Executive Summary
Ethyl (E)-4-octenoate (CAS: 78989-37-4) is an unsaturated fatty acid ester characterized by a

distinct fruity, pear-like, and pineapple odor with citrus nuances.[1] Unlike its isomer Ethyl (Z)-4-

octenoate (FEMA 3344), which is widely recognized in the flavor industry for its "juicy"

character, the (E)-isomer is predominantly utilized in fragrance compositions and as a high-

purity intermediate in organic synthesis.

This guide delineates the thermodynamic constants, spectral diagnostics, and stereoselective

synthesis of the (E)-isomer, providing a self-validating workflow for its identification and

application.

Chemical Identity & Stereochemistry
The molecule features a trans-configured double bond at the C4 position. This stereochemistry

significantly influences its refractive index and olfactory threshold compared to the (Z)-isomer.
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Parameter Data

IUPAC Name Ethyl (E)-oct-4-enoate

Common Name Ethyl trans-4-octenoate

CAS Number 78989-37-4 (Specific to E-isomer)

Molecular Formula C₁₀H₁₈O₂

Molecular Weight 170.25 g/mol

SMILES CCC/C=C/CCC(=O)OCC

InChI Key WRUZCQAJIHSQPL-VOTSOKGWSA-N

Stereochemistry Trans (E) configuration at C4=C5

Critical Note: Researchers must distinguish this from Ethyl (Z)-4-octenoate (CAS 34495-71-1)

and the saturated Ethyl octanoate (CAS 106-32-1). The (Z)-isomer is the primary component of

"Ethyl cis-4-octenoate" flavor materials (FEMA 3344).

Thermodynamic & Physical Constants
The following data represents experimental values for high-purity (>98%) samples.
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Property Value Conditions / Note

Boiling Point 105.00 °C @ 11.00 mm Hg

Density (Specific Gravity) 0.878 – 0.884 g/cm³ @ 25 °C

Refractive Index (

)
1.430 – 1.437 @ 20 °C

Flash Point 79.4 °C (175 °F) Closed Cup

Vapor Pressure ~0.06 mmHg @ 25 °C (Estimated)

LogP (o/w) 3.41 Estimated (Hydrophobic)

Solubility Insoluble in water Soluble in Ethanol, Oils

Appearance Colorless clear liquid

Stereoselective Synthesis Protocol
To obtain high-purity Ethyl (E)-4-octenoate without significant contamination from the (Z)-

isomer, a Johnson-Claisen Rearrangement is the preferred synthetic route. This [3,3]-

sigmatropic rearrangement ensures high trans stereoselectivity.

Reaction Mechanism
The reaction utilizes 1-hexen-3-ol (allylic alcohol) and triethyl orthoacetate.

Formation of Ketene Acetal: Acid-catalyzed exchange of ethanol generates a mixed ketene

acetal.

Sigmatropic Rearrangement: Heating drives the [3,3]-rearrangement via a chair-like

transition state, placing the bulky propyl group in an equatorial position, exclusively yielding

the (E)-alkene.

Experimental Workflow
Reagents: 1-Hexen-3-ol (1.0 eq), Triethyl orthoacetate (1.5 eq), Propionic acid (catalytic,

0.05 eq).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233529?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Flask equipped with a distillation head (Dean-Stark trap optional) to remove ethanol.

Procedure:

Mix reagents under inert atmosphere (

).

Heat to 130–140 °C. Ethanol is produced as a byproduct.

Continuously distill off ethanol to drive the equilibrium forward.

Reaction typically completes in 4–6 hours.

Purification:

Vacuum distillation of the crude residue yields Ethyl (E)-4-octenoate.

Yield: Typically 85–90%.

Purity Check: GC-MS should show >98% (E)-isomer.

Pathway Visualization
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Figure 1: Johnson-Claisen rearrangement pathway for the stereoselective synthesis of Ethyl

(E)-4-octenoate.

Spectral Characterization
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To validate the identity of the molecule, specifically the trans geometry, Nuclear Magnetic

Resonance (NMR) is the definitive tool.

H-NMR Diagnostics (400 MHz, CDCl )
The coupling constant (

) of the vinylic protons is the primary differentiator between (E) and (Z) isomers.

Proton
Environment

Chemical Shift
(

)

Multiplicity

Coupling
Constant (

)

Interpretation

-CH=C

- (C4, C5)
5.35 – 5.50 ppm Multiplet Hz

Definitive for (E)-

isomer (vs

Hz)

-OC

CH
4.12 ppm Quartet Hz

Ethyl ester

methylene

-C

-C=O (C2)
2.30 – 2.40 ppm Multiplet - -methylene

=CH-C

- (C3, C6)
1.95 – 2.05 ppm Multiplet - Allylic protons

-OCH

C
1.25 ppm Triplet Hz

Ethyl ester

methyl

-CH

C

(Terminal)

0.90 ppm Triplet Hz Terminal methyl

Mass Spectrometry (EI, 70 eV)
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Molecular Ion (

): m/z 170

Base Peak: m/z 88 (McLafferty rearrangement product characteristic of ethyl esters).

Key Fragments:

m/z 125 (

)

m/z 69 (Hydrocarbon fragment

)

m/z 29 (Ethyl group)

Organoleptic & Regulatory Profile
Sensory Characteristics

Odor: Fruity, pear, pineapple, with a sharp, slightly waxy citrus nuance.

Comparison: The (E)-isomer is often described as "sharper" and less "jammy" than the (Z)-

isomer.

Regulatory Status
FEMA: The specific FEMA number 3344 is assigned to Ethyl (Z)-4-octenoate.[2][3]

Usage:

Fragrance: Ethyl (E)-4-octenoate is widely used in perfumery for fruity top notes (up to 8%

in concentrate).

Flavor: While the (Z)-isomer is the standard flavor ingredient, the (E)-isomer is often

present as a minor component or used in specific fruit reconstructions where a

greener/sharper note is required.
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Safety: Generally regarded as safe for intended use in fragrance (IFRA) and flavor

applications (JECFA evaluated as part of 4-octenoate group).

References
National Institute of Standards and Technology (NIST).Ethyl (E)-4-octenoate - Gas

Chromatography & Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

The Good Scents Company.Ethyl (E)-4-octenoate: Physical and Organoleptic Properties.

Available at: [Link]

Faulkner, D. J. (1993). Sigmatropic Rearrangements in Organic Synthesis. Natural Product
Reports. (Contextual reference for Johnson-Claisen mechanism).

Bedoukian Research.Ethyl 4-Octenoate (Trans) Technical Data Sheet. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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